3,5-bis[(3-carboxypropanoyl)amino]benzoic acid
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Overview
Description
3,5-bis[(3-carboxypropanoyl)amino]benzoic acid is an organic compound with a complex structure that includes two carboxypropanoyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 3-carboxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[(3-carboxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxypropanoyl groups to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amides or esters.
Scientific Research Applications
3,5-bis[(3-carboxypropanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The carboxypropanoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core can also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-diaminobenzoic acid: Lacks the carboxypropanoyl groups, making it less versatile in chemical reactions.
3-carboxypropanoic acid: Lacks the benzoic acid core, limiting its applications in complex molecule synthesis.
Uniqueness
3,5-bis[(3-carboxypropanoyl)amino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
3,5-bis(3-carboxypropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O8/c18-11(1-3-13(20)21)16-9-5-8(15(24)25)6-10(7-9)17-12(19)2-4-14(22)23/h5-7H,1-4H2,(H,16,18)(H,17,19)(H,20,21)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXTYUTZBIWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)CCC(=O)O)NC(=O)CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385425 |
Source
|
Record name | STK295741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5224-14-6 |
Source
|
Record name | STK295741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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